5-(Bromomethyl)-N,N-dimethylthiazol-2-amine
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Overview
Description
5-(Bromomethyl)-N,N-dimethylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N,N-dimethylthiazol-2-amine typically involves the bromomethylation of N,N-dimethylthiazol-2-amine. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-N,N-dimethylthiazol-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium thiocyanate in ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include N,N-dimethylthiazol-2-amine derivatives with various substituents replacing the bromomethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is N,N-dimethylthiazol-2-amine.
Scientific Research Applications
5-(Bromomethyl)-N,N-dimethylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The thiazole ring can also interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole: Similar in structure but with different substituents on the thiazole ring.
Benzyl bromide: Contains a bromomethyl group attached to a benzene ring instead of a thiazole ring.
Uniqueness
5-(Bromomethyl)-N,N-dimethylthiazol-2-amine is unique due to the presence of both a bromomethyl group and a dimethylamino group on the thiazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9BrN2S |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-(bromomethyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-9(2)6-8-4-5(3-7)10-6/h4H,3H2,1-2H3 |
InChI Key |
YHDYBVVJWWHAMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(S1)CBr |
Origin of Product |
United States |
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